2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with tert-butyl, chloro, and methyl groups, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the indole core through Fischer indole synthesis, followed by selective functionalization at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used .
Scientific Research Applications
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4-chloro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the chloro group at the 4-position.
4-chloro-7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group at the 2-position.
Uniqueness
The unique combination of tert-butyl, chloro, and methyl groups in 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, offering advantages such as increased stability, enhanced biological activity, and specific reactivity compared to its analogs .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVIAHIBSNGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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